3-(4-Methoxyphenyl)-4-methylchromen-2-one
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Overview
Description
3-(4-Methoxyphenyl)-4-methylchromen-2-one is a chemical compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound consists of a chromen-2-one core with a 4-methoxyphenyl group at the 3-position and a methyl group at the 4-position.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives are known to inhibit the activation of certain proteins, thereby exerting their biological effects .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to a range of outcomes, depending on the specific biological activity of the compound.
Pharmacokinetics
A study on a similar compound suggests that these compounds meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that they may have good bioavailability.
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may have a range of effects at the molecular and cellular level, depending on its specific biological activity .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 3-(4-Methoxyphenyl)-4-methylchromen-2-one is not well-defined It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported . Future studies could explore potential threshold effects, as well as any toxic or adverse effects at high doses.
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is currently unavailable . Future studies could examine any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methylchromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the use of a continuous flow reactor, which allows for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected and purified.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methylchromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to produce alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include halides and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, strong bases, polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-4-methylchromen-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer and cardiovascular disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-4-methylchromen-2-one: Known for its diverse biological activities.
5-(4-Methoxyphenyl)-1H-indole: Exhibits substrate-selective inhibition of linoleate oxygenase activity.
5-(4-Methoxyphenyl)-1H-imidazole: Similar to the indole derivative, it also inhibits linoleate oxygenase activity but with different potency.
Uniqueness
This compound stands out due to its unique chromen-2-one core structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in both academic and industrial settings.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-11-14-5-3-4-6-15(14)20-17(18)16(11)12-7-9-13(19-2)10-8-12/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMFLYCPLGOGIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC=CC=C12)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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